

5-Methoxyisoindolin-1-one: A Technical Guide for Advanced Research

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Compound of Interest

Compound Name: 5-Methoxyisoindolin-1-one

Cat. No.: B1592763

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This guide provides an in-depth technical overview of **5-Methoxyisoindolin-1-one**, a heterocyclic compound of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes its core molecular features, characterization data, plausible synthetic routes, and potential applications, while maintaining a clear distinction between established data and scientifically-grounded predictions where experimental results are not publicly available.

Molecular Structure and Physicochemical Properties

5-Methoxyisoindolin-1-one belongs to the isoindolinone class of compounds, which are characterized by a fused bicyclic system consisting of a benzene ring and a γ -lactam ring. The presence of a methoxy group at the 5-position of the aromatic ring significantly influences the molecule's electronic properties and potential for intermolecular interactions.

The fundamental structure consists of an aromatic benzene ring fused to a five-membered pyrrolidinone ring. The key functional groups are the lactam (a cyclic amide) and the methoxy ether attached to the aromatic core.

Caption: Molecular structure of **5-Methoxyisoindolin-1-one**.

Table 1: Core Physicochemical Properties of **5-Methoxyisoindolin-1-one**

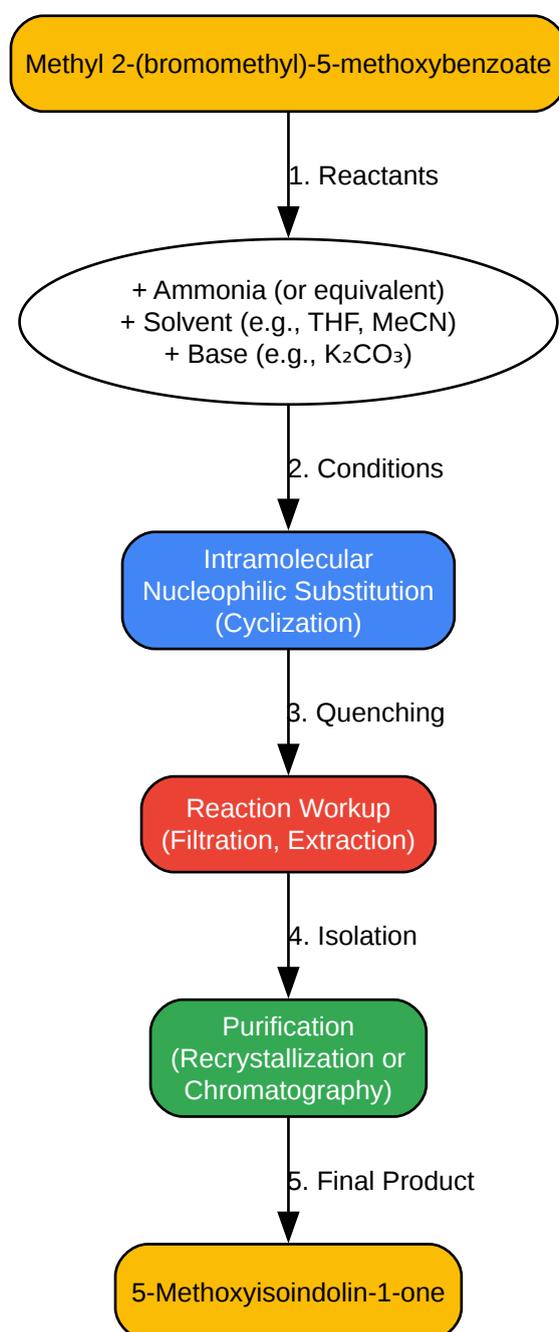
Property	Value	Source(s)
Molecular Formula	C ₉ H ₉ NO ₂	
Molecular Weight	163.18 g/mol	
IUPAC Name	5-methoxy-2,3-dihydroisoindol-1-one	
CAS Number	22246-66-8	
Physical Form	Solid	
Melting Point	160-161 °C	
Boiling Point	428 °C at 760 mmHg (Predicted)	
Purity	≥97% (Commercially available)	
Storage	Sealed in dry, room temperature	

While experimental data on lipophilicity and ionization constants are not readily available in the literature, computational predictions are essential for early-stage drug discovery assessments. The LogP (octanol-water partition coefficient) is a key indicator of a molecule's lipophilicity and influences its pharmacokinetic profile, including absorption and distribution[1]. The pKa value is critical for understanding the ionization state of the molecule at physiological pH, which affects its solubility and ability to cross biological membranes[2]. For **5-Methoxyisoindolin-1-one**, the lactam proton is weakly acidic, and the carbonyl oxygen is a weak base.

Synthesis of 5-Methoxyisoindolin-1-one: A Representative Pathway

While a specific, detailed protocol for the synthesis of **5-Methoxyisoindolin-1-one** is not extensively documented in peer-reviewed journals, its synthesis can be approached through established methodologies for creating the isoindolinone scaffold[3]. A common and effective strategy involves the cyclization of an ortho-substituted benzene derivative.

One plausible and efficient route begins with a starting material such as methyl 2-(bromomethyl)-5-methoxybenzoate. The intramolecular cyclization via amination with ammonia or a protected ammonia equivalent would lead to the formation of the γ -lactam ring, yielding the desired product. This pathway is advantageous due to the availability of the starting materials and the reliability of the cyclization step.



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Caption: Plausible synthetic workflow for **5-Methoxyisoindolin-1-one**.

Experimental Protocol (Representative)

- **Reaction Setup:** To a solution of methyl 2-(bromomethyl)-5-methoxybenzoate (1.0 eq) in a suitable aprotic solvent such as acetonitrile or THF, add a base (e.g., potassium carbonate, 2-3 eq).
- **Amination/Cyclization:** Add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium hydroxide) to the mixture.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- **Workup:** Upon completion, cool the reaction mixture to room temperature. Filter off the solid base and wash with the solvent. Concentrate the filtrate under reduced pressure.
- **Extraction:** Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
- **Purification:** Remove the solvent in vacuo. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure **5-Methoxyisoindolin-1-one**.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential for the unambiguous identification and characterization of the molecular structure. Although a complete set of publicly available, assigned spectra for this specific molecule is limited, we can predict the characteristic signals based on its functional groups and structural analogues.

Table 2: Predicted Spectroscopic Data for **5-Methoxyisoindolin-1-one**

Technique	Predicted Features	Rationale
¹ H NMR	<p>δ 7.5-7.8 (d, 1H): Aromatic proton ortho to the carbonyl group. δ 6.8-7.0 (m, 2H): Remaining two aromatic protons. δ 8.0-9.0 (br s, 1H): Lactam N-H proton (exchangeable with D₂O). δ 4.4-4.6 (s, 2H): Methylene (-CH₂-) protons of the lactam ring. δ 3.8-3.9 (s, 3H): Methoxy (-OCH₃) protons.</p>	<p>Chemical shifts are influenced by the electronic effects of the carbonyl, methoxy, and amide groups on the aromatic and aliphatic protons[4]. The N-H proton chemical shift can vary significantly with solvent and concentration.</p>
¹³ C NMR	<p>δ ~170: Lactam carbonyl carbon (C=O). δ ~160: Aromatic carbon attached to the methoxy group. δ 110-145: Remaining aromatic carbons. δ ~55: Methoxy carbon (-OCH₃). δ ~45: Methylene carbon (-CH₂-).</p>	<p>The chemical shifts are characteristic for the respective functional groups. The carbonyl carbon is significantly downfield, while the aliphatic carbons are upfield[5].</p>
IR Spectroscopy	<p>~3200 cm⁻¹ (broad): N-H stretching vibration of the lactam. ~1680 cm⁻¹ (strong): C=O (amide I band) stretching vibration of the lactam. ~1600, 1480 cm⁻¹: C=C stretching vibrations of the aromatic ring. ~1250, 1030 cm⁻¹: C-O stretching vibrations of the methoxy group.</p>	<p>These absorption frequencies are highly characteristic of the functional groups present in the molecule[6][7][8]. The broadness of the N-H stretch is due to hydrogen bonding.</p>
Mass Spectrometry	<p>m/z 163: Molecular ion peak [M]⁺. m/z 134: Fragment corresponding to the loss of -CHO from the aromatic ring. m/z 132: Fragment</p>	<p>The molecular ion peak corresponds to the molecular weight of the compound. Fragmentation patterns often involve the loss of stable</p>

corresponding to the loss of the methoxy radical ($\cdot\text{OCH}_3$). neutral molecules or radicals from the parent ion[9][10].

Reactivity and Potential for Derivatization

The **5-Methoxyisoindolin-1-one** scaffold possesses several reactive sites that can be exploited for further chemical modification, making it a valuable intermediate in synthetic chemistry.

- **N-Alkylation/Arylation:** The lactam nitrogen can be deprotonated with a suitable base and subsequently reacted with various electrophiles (e.g., alkyl halides, aryl halides) to introduce substituents.
- **Electrophilic Aromatic Substitution:** The electron-donating methoxy group activates the benzene ring towards electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. These reactions would likely be directed to the positions ortho and para to the methoxy group.
- **Lactam Ring Opening:** The amide bond of the lactam can be cleaved under strong acidic or basic hydrolytic conditions.
- **Reduction:** The carbonyl group of the lactam can be reduced using strong reducing agents like lithium aluminum hydride to yield the corresponding 5-methoxyisoindoline.

Applications in Research and Drug Development

The isoindolinone core is a "privileged structure" in medicinal chemistry, found in a multitude of natural products and synthetic compounds with a wide array of biological activities[11]. While specific pharmacological studies on **5-Methoxyisoindolin-1-one** are not extensively reported, its structural motifs suggest several potential areas of investigation.

- **Scaffold for Library Synthesis:** Due to its versatile reactivity, this molecule serves as an excellent starting point for the synthesis of compound libraries for high-throughput screening. Derivatives can be created by modifying the lactam nitrogen and the aromatic ring.
- **Analogues of Bioactive Molecules:** Many isoindolinone-containing compounds exhibit activities such as anti-inflammatory, anticancer, and antimicrobial effects[12][13][14]. The

introduction of a methoxy group at the 5-position can modulate the pharmacokinetic and pharmacodynamic properties of a parent compound, potentially leading to improved efficacy or selectivity[11]. For example, the position of a methoxy group on related indole-based anticancer compounds has been shown to switch the mechanism of cell death from methuosis to microtubule disruption[11].

- Probe for Target Identification: As a structurally simple yet functionalized heterocyclic compound, it could be used in the development of chemical probes to investigate biological pathways.

The lack of extensive biological data for **5-Methoxyisoindolin-1-one** itself presents an opportunity for novel research into its potential therapeutic applications.

Safety and Handling

As a chemical intermediate intended for research purposes, **5-Methoxyisoindolin-1-one** should be handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard Information

Category	Information	Source(s)
Pictogram	GHS07 (Exclamation Mark)	
Signal Word	Warning	
Hazard Statements	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	

Handling Procedures:

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
- Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a sealed container for disposal.
- Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations for chemical waste.

Conclusion

5-Methoxyisoindolin-1-one is a valuable heterocyclic compound with a well-defined molecular structure and known physicochemical properties. While detailed experimental protocols for its synthesis and specific biological activity data are not widely published, its structure represents a key pharmacophore. The synthetic accessibility and potential for diverse chemical modifications make it an attractive scaffold for medicinal chemistry campaigns and the development of novel functional materials. The predictive spectroscopic data provided in this guide serves as a valuable reference for researchers aiming to synthesize and characterize this compound, paving the way for future investigations into its potential applications.

References

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 22.53 MHz, DMSO-d₆, experimental) (HMDB0000131).
- PubMed Central. (2016). Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity.
- (n.d.).
- SpectraBase. (n.d.). 5-Methoxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one - Optional[Vapor Phase IR] - Spectrum.
- ChemicalBook. (n.d.). 5-methoxy-2,3-dihydro-isoindol-1-one(22246-66-8) 1h nmr.
- ResearchGate. (n.d.). The 1 H-and 13 C-NMR data for compounds 1 and 2 in DMSO-d 6.

- Erhardt, P. W., et al. (2016). Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity. *European Journal of Medicinal Chemistry*, 123, 858-872. [[Link](#)]
- ChemicalBook. (n.d.). 5-Methoxyindole(1006-94-6) ¹³C NMR spectrum.
- Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000883).
- ResearchGate. (n.d.). A) ¹H-NMR Spectrum of compound 5', B) ¹H-NMR Spectrum of compound 5, C) D₂O Exchange spectrum of compound 5.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.
- Sigma-Aldrich. (n.d.). **5-Methoxyisoindolin-1-one**.
- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
- (n.d.). ¹H NMR Spectroscopy.
- (n.d.). Table of Characteristic IR Absorptions.
- ChemicalBook. (n.d.). 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) ¹H NMR spectrum.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- (2011). Ion fragmentation of small molecules in mass spectrometry.
- (2009). Ion fragmentation of small molecules in mass spectrometry.
- Mtewa, A. G., et al. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and LogD_x Determination. *Journal of Drug Research and Development*, 4(2).
- Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
- MDPI. (n.d.). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling.
- Phillips, O. A., et al. (2015). Synthesis and biological evaluation of novel 5-(hydroxamic acid)methyl oxazolidinone derivatives. *European Journal of Medicinal Chemistry*, 106, 104-114. [[Link](#)]
- Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy.
- PubMed Central. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry.
- Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy.
- MDPI. (n.d.). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines.

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Sources

- 1. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. che.hw.ac.uk [che.hw.ac.uk]
- 5. Human Metabolome Database: ¹³C NMR Spectrum (1D, 22.53 MHz, DMSO-d₆, experimental) (HMDB0000131) [hmdb.ca]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. compoundchem.com [compoundchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Mass Spectrometry [www2.chemistry.msu.edu]
- 11. Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and biological evaluation of novel 5-(hydroxamic acid)methyl oxazolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
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